molecular formula C7H16ClNO2 B1458323 4-[(Methylamino)methyl]oxan-4-ol hydrochloride CAS No. 1797336-47-0

4-[(Methylamino)methyl]oxan-4-ol hydrochloride

Cat. No. B1458323
CAS RN: 1797336-47-0
M. Wt: 181.66 g/mol
InChI Key: MWCPCHGAUBBNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Methylamino)methyl]oxan-4-ol hydrochloride” is a chemical compound with the CAS Number: 1797336-47-0 . It has a molecular weight of 181.66 and its molecular formula is C7H16ClNO2 . This compound is used in scientific research and exhibits high perplexity due to its complex molecular structure, enabling diverse applications such as drug development, organic synthesis, and biochemical studies.


Molecular Structure Analysis

The InChI code for “4-[(Methylamino)methyl]oxan-4-ol hydrochloride” is 1S/C7H15NO2.ClH/c1-8-6-7(9)2-4-10-5-3-7;/h8-9H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Methylamino)methyl]oxan-4-ol hydrochloride” include a molecular weight of 181.66 and a molecular formula of C7H16ClNO2 . The compound is stored at room temperature and is available in powder form .

Safety and Hazards

The safety information for “4-[(Methylamino)methyl]oxan-4-ol hydrochloride” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements are also provided .

properties

IUPAC Name

4-(methylaminomethyl)oxan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8-6-7(9)2-4-10-5-3-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCPCHGAUBBNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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